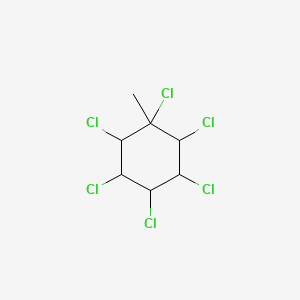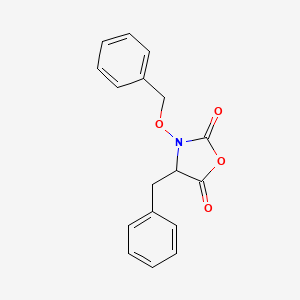
4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione is an organic compound that belongs to the class of oxazolidinediones. This compound is characterized by its unique structure, which includes a benzyl group and a benzyloxy group attached to an oxazolidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione typically involves the reaction of benzylamine with phosgene to form the corresponding isocyanate. This intermediate is then reacted with benzyl alcohol to yield the desired oxazolidinedione. The reaction conditions generally include:
Temperature: 0-5°C for the initial formation of the isocyanate, followed by room temperature for the subsequent reaction.
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amines or alcohols, depending on the specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzyloxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Oxazolidinones.
Reduction: Benzylamines or benzyl alcohols.
Substitution: Substituted oxazolidinediones.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.
Signal Transduction: Modulating signaling pathways by interacting with key proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Benzyl-3-(benzyloxy)-1,3-oxazolidinone
- 4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2-thione
- 4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dithione
Uniqueness
4-Benzyl-3-(benzyloxy)-1,3-oxazolidine-2,5-dione is unique due to its specific combination of benzyl and benzyloxy groups attached to the oxazolidine ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
73376-10-0 |
|---|---|
Molekularformel |
C17H15NO4 |
Molekulargewicht |
297.30 g/mol |
IUPAC-Name |
4-benzyl-3-phenylmethoxy-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C17H15NO4/c19-16-15(11-13-7-3-1-4-8-13)18(17(20)22-16)21-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI-Schlüssel |
PTPXNAIPYHEJSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C(=O)OC(=O)N2OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


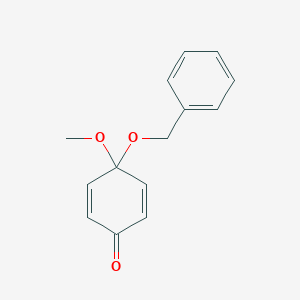
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B14441958.png)
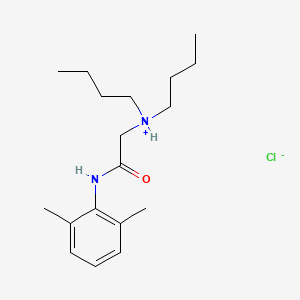
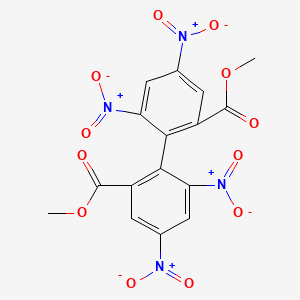
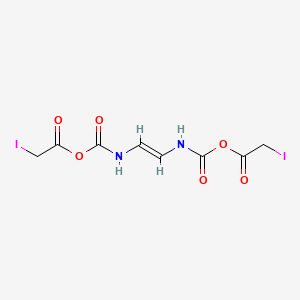
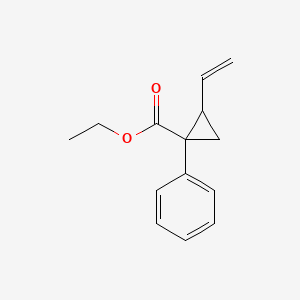
![Propanedioic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester](/img/structure/B14441994.png)
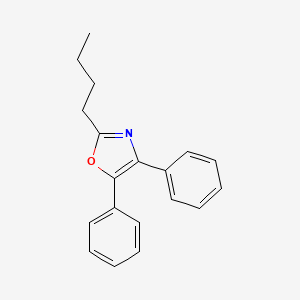
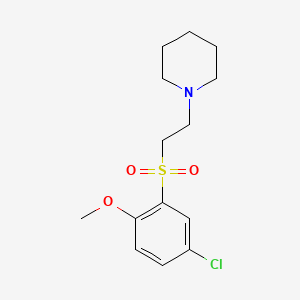

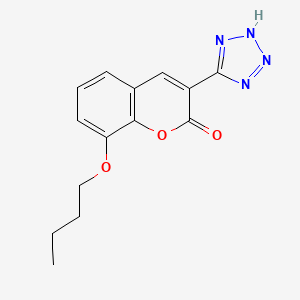
![Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate](/img/structure/B14442010.png)
